molecular formula C23H22N2O2S B11369188 3,4,6-trimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide

3,4,6-trimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide

Cat. No.: B11369188
M. Wt: 390.5 g/mol
InChI Key: VXSNUQSDKNIPDM-UHFFFAOYSA-N
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Description

3,4,6-trimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, substituted with methyl groups and a thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-trimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The key steps include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Methyl Groups: Methylation reactions using methyl halides or methyl Grignard reagents.

    Thiazole Ring Formation: This involves the reaction of a suitable thioamide with a halogenated precursor to form the thiazole ring.

    Coupling Reactions: The final step involves coupling the thiazole moiety with the benzofuran core through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,4,6-trimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated reagents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3,4,6-trimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Application in the development of organic semiconductors or light-emitting diodes (LEDs).

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3,4,6-trimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The benzofuran and thiazole moieties may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application, such as inhibition of a particular enzyme in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,6-trimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide is unique due to the combination of its benzofuran core and thiazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H22N2O2S

Molecular Weight

390.5 g/mol

IUPAC Name

3,4,6-trimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H22N2O2S/c1-14-11-15(2)20-16(3)21(27-19(20)12-14)22(26)24-10-9-18-13-28-23(25-18)17-7-5-4-6-8-17/h4-8,11-13H,9-10H2,1-3H3,(H,24,26)

InChI Key

VXSNUQSDKNIPDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(OC2=C1)C(=O)NCCC3=CSC(=N3)C4=CC=CC=C4)C)C

Origin of Product

United States

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